1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene
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Overview
Description
1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene is an organic compound with a complex structure It is characterized by the presence of a bromophenoxy group, ethoxy chains, a methoxy group, and a prop-2-enyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, phenol, is brominated to introduce the bromine atom at the para position, forming 4-bromophenol.
Etherification: 4-Bromophenol is then reacted with ethylene oxide in the presence of a base to form 4-bromophenoxyethanol.
Further Etherification: The 4-bromophenoxyethanol undergoes further etherification with another equivalent of ethylene oxide to form 1-[2-(4-bromophenoxy)ethoxy]ethanol.
Methoxylation: The intermediate is then reacted with methanol in the presence of an acid catalyst to introduce the methoxy group, forming 1-[2-[2-(4-bromophenoxy)ethoxy]ethoxy]-2-methoxyethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a building block for the development of new materials with specific properties.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The compound’s bromophenoxy and methoxy groups can facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: A simpler compound with similar ether and bromine functionalities.
1,4-Dibromo-2,5-bis[2-[2-(2-bromoethoxy)ethoxy]ethoxy]benzene: A more complex compound with multiple bromine and ether groups.
Uniqueness
1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene is unique due to its combination of bromophenoxy, ethoxy, methoxy, and prop-2-enyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
1-[2-[2-(4-bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrO4/c1-3-4-16-5-10-19(20(15-16)22-2)25-14-12-23-11-13-24-18-8-6-17(21)7-9-18/h3,5-10,15H,1,4,11-14H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRWZGYPOBSMQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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